Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

描述

“Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride” appears to be a chemical compound. However, specific details about this compound are not readily available1.

Synthesis Analysis

The synthesis of similar compounds often involves reactions with trifluoroethylamine or its derivatives2. However, the specific synthesis process for “Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride” is not clear from the available information.

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find specific information on the molecular structure of “Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride”.Chemical Reactions Analysis

The chemical reactions involving “Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride” are not clear from the available information.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride”.科学研究应用

Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products

Research indicates that certain chemical warfare agents and their degradation products, while not directly related to Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, offer insight into the environmental fate and mammalian toxicity of chemically similar compounds. The degradation processes, including hydrolysis and microbial degradation, play a crucial role in determining the persistence and toxicity of these compounds in the environment (Munro et al., 1999).

Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) process, particularly of vegetable oils, showcases the application of amine derivatives in creating bio-based products. This process involves the grafting of various amines onto alkyl chains, leading to a wide range of functionalized products with potential uses in polymer chemistry and as bio-based surface-active agents. Such applications underline the versatility and industrial potential of amine-related chemistry (Vanbésien et al., 2018).

Amine and Amine-Related Compounds in Surface Waters

A comprehensive review highlights the sources, concentrations, and aquatic toxicity of amines and amine-related compounds in various water bodies. This includes the examination of their fate and the potential impact on the environment due to the emergence of amine-based CO2 capture technologies. Understanding these aspects is crucial for assessing the environmental implications of amine compounds and their derivatives (Poste et al., 2014).

Amine-Functionalized Sorbents for PFAS Removal

The development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water highlight the role of amine functionalization in addressing environmental contaminants. These sorbents leverage the interaction between amines and PFAS to achieve high removal efficiencies, demonstrating the potential of amine-functionalized materials in water treatment technologies (Ateia et al., 2019).

Soybean Oil as a Renewable Feedstock for Nitrogen-Containing Derivatives

A review focused on using soybean oil as a renewable feedstock illustrates the wide range of nitrogen-containing materials that can be produced. These include fatty amines and amides, highlighting the importance of such derivatives in the development of novel compounds, surfactants, and polymers. This research area underscores the intersection of renewable resources and chemical synthesis to create sustainable materials (Biswas et al., 2008).

安全和危害

Information on the safety and hazards of a chemical compound is typically available in its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find an MSDS for “Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride”.

未来方向

The future directions for research on a chemical compound can often be found in recent scientific literature. However, I couldn’t find specific information on future directions for research on “Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride”.

Please note that this information is based on a limited search and may not be complete or accurate. For a comprehensive analysis, please consult a qualified chemist or a reliable scientific database. If you have any other questions or need further clarification, feel free to ask!

属性

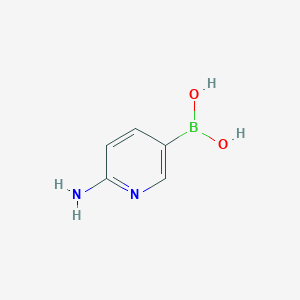

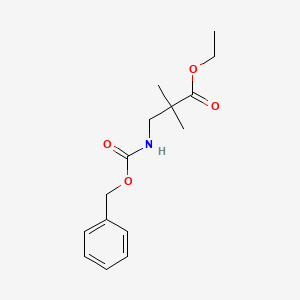

IUPAC Name |

2,2,2-trifluoro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOWKFXFKFXJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626198 | |

| Record name | 2,2,2-Trifluoro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride | |

CAS RN |

2730-52-1 | |

| Record name | 2,2,2-Trifluoro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(2,2,2-trifluoroethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)